molecular formula C29H29NNa2O6 B610859 SK-216 CAS No. 654080-03-2

SK-216

Número de catálogo B610859
Número CAS: 654080-03-2
Peso molecular: 533.53
Clave InChI: YYTGMMYYLGKWIK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular formula of SK-216 is C29H29NNa2O6 . Its molecular weight is 533.52 .


Physical And Chemical Properties Analysis

SK-216 is a powder that can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and -20°C for 1 month .

Aplicaciones Científicas De Investigación

  • Effectiveness in Malignant Pleural Mesothelioma : SK-216 reduced tumor weights and angiogenesis in mouse models of Malignant Pleural Mesothelioma (MPM), regardless of the tumor's expression of angiogenic factors like VEGF and bFGF. Combining SK-216 with cisplatin significantly reduced tumor weights and prolonged survival compared to cisplatin alone (Takayama et al., 2016).

  • Inhibition of Epithelial Mesenchymal Transition and Myofibroblast Differentiation : SK-216 attenuated TGF-β-induced epithelial-mesenchymal transition (EMT) in alveolar epithelial cells and inhibited the differentiation of fibroblasts to myofibroblasts, suggesting potential applications in treating pulmonary fibrosis (Omori et al., 2016).

Direcciones Futuras

The reduction of angiogenesis in tumors by SK-216 raises the possibility that SK-216 could be used as an alternative antiangiogenic agent . The systemic administration of SK-216 exerts an antitumor effect, suggesting that it may serve as a novel drug to prevent lung metastasis in human osteosarcoma .

Propiedades

IUPAC Name

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGMMYYLGKWIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52916994

Citations

For This Compound
10
Citations
T Masuda, N Hattori, T Senoo, S Akita, N Ishikawa… - Molecular cancer …, 2013 - AACR
… To pursue the possibility that PAI-1 could be a therapeutic target in the management of malignancy, we first examined the effect of systemic administration of SK-216, a specific inhibitor …
Number of citations: 61 aacrjournals.org
M Tsuge, M Osaki, R Sasaki, M Hirahata… - International Journal of …, 2018 - mdpi.com
… SK-216 against the lung metastasis of human osteosarcoma cells. Accordingly, the aim of the present study was to evaluate the suppressive effect of SK-216 … examined whether SK-216 …
Number of citations: 7 www.mdpi.com
K Omori, N Hattori, T Senoo, Y Takayama, T Masuda… - PloS one, 2016 - journals.plos.org
… To determine whether PAI-1 is involved in TGF-β-induced EMT, we treated A549 cells with TGF-β1 in the presence or absence of SK-216 and assessed the effects of SK-216 on …
Number of citations: 71 journals.plos.org
Y Takayama, N Hattori, H Hamada, T Masuda, K Omori… - Cancer research, 2016 - AACR
… In addition, we also found that administration of SK-216 did not affect the sizes of subcutaneous tumors 7 days after cell inoculation. These results suggested that the antitumor activity of …
Number of citations: 42 aacrjournals.org
M Mutoh, N Niho, M Komiya, M Takahashi… - …, 2008 - academic.oup.com
… Moreover, SK-216 at 50 and 100 ppm significantly reduced total numbers of intestinal polyps to 64 and 56% of the untreated group value, respectively. Serum TG levels were also …
Number of citations: 57 academic.oup.com
T Masuda, N Hattori, K Hamai, S Akita, T Senoo… - 2011 - Eur Respiratory Soc
… cells were significantly smaller in SK-216-treated group than … tumors were significantly lower in SK-216-treated group than … were significantly lower in SK-216-treated group than those …
Number of citations: 0 erj.ersjournals.com
T Masuda, N Hattori, T Senoo, S Akita… - American Journal of …, 2014 - search.proquest.com
… The systemic administration of SK-216 reduced the size of subcutaneous tumors and the extent of metastases, regardless of PAI-1-secretion levels from tumor cells. SK-216 also …
Number of citations: 0 search.proquest.com
Y Takayama, N Hattori, H Hamada… - American Journal of …, 2014 - search.proquest.com
… of a PAI-1 inhibitor, SK-216, in an orthotopic implantation … The mice were given either water or SK-216 (500 ppm), and … In addition, the therapeutic efficacy of SK-216 in combination …
Number of citations: 0 search.proquest.com
T Masuda, T Nakashima, M Namba… - Journal of Cellular …, 2019 - Wiley Online Library
… the CAFs treated by SK-216 with untreated control CAFs using the iTRAQ analysis system. The level of 468 proteins in the CAFs treated by SK-216 was changed when compared with …
Number of citations: 25 onlinelibrary.wiley.com
益田武 - 2014 - ci.nii.ac.jp
CiNii 博士論文 - SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis … SK-216, an inhibitor of plasminogen activator inhibitor-1 …
Number of citations: 3 ci.nii.ac.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.